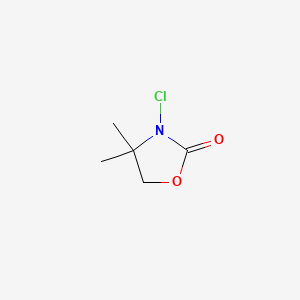

3-Chloro-4,4-dimethyl-2-oxazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

58629-01-9 |

|---|---|

Molecular Formula |

C5H8ClNO2 |

Molecular Weight |

149.57 g/mol |

IUPAC Name |

3-chloro-4,4-dimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H8ClNO2/c1-5(2)3-9-4(8)7(5)6/h3H2,1-2H3 |

InChI Key |

HUPNLWZFGMGNKB-UHFFFAOYSA-N |

SMILES |

CC1(COC(=O)N1Cl)C |

Canonical SMILES |

CC1(COC(=O)N1Cl)C |

Other CAS No. |

58629-01-9 |

Synonyms |

3-CDO 3-chloro-4,4-dimethyl-2-oxazolidinone agent I |

Origin of Product |

United States |

Synthetic Methodologies and Advancements in 3 Chloro 4,4 Dimethyl 2 Oxazolidinone Preparation

Classical and Established Synthetic Approaches for Oxazolidinone Formation

The traditional synthesis of the core oxazolidinone structure is a well-documented process, primarily involving the cyclization of an appropriate amino alcohol precursor. This is followed by a specific halogenation step to yield the final N-chloro compound.

Cyclization Reactions and Precursor Utilization

The formation of the 4,4-dimethyl-2-oxazolidinone ring is classically achieved through the cyclization of 2-amino-2-methyl-1-propanol (B13486). This precursor contains the necessary amine and alcohol functionalities, appropriately positioned to form the five-membered heterocyclic ring. One established method involves the reaction of the amino alcohol with urea. chemicalbook.com In this process, heating the reactants together, initially at a lower temperature and then at a higher temperature, drives the cyclization and release of ammonia (B1221849) to form the stable oxazolidinone ring. The product is then typically isolated through extraction. chemicalbook.com

Another widely used and versatile method for constructing the 2-oxazolidinone (B127357) ring from amino alcohols involves the use of phosgene (B1210022) derivatives, such as diethyl carbonate. orgsyn.org This reaction is often conducted in the presence of a base, like potassium carbonate, and proceeds by heating the mixture. orgsyn.org The process facilitates the formation of the carbamate (B1207046) intermediate which subsequently cyclizes, distilling off ethanol (B145695) to drive the reaction to completion. These methods are valued for their reliability and use of readily available starting materials.

Table 1: Classical Synthesis of 4,4-dimethyl-2-oxazolidinone Precursor

| Precursor | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-amino-2-methyl-1-propanol | Urea | Heat at 170-180°C, then 210-220°C | 80% | chemicalbook.com |

Note: The synthesis using (S)-Phenylalanol is shown as a representative example of the diethyl carbonate cyclization method.

Halogenation Strategies for N-Substituted Oxazolidinones

Once the 4,4-dimethyl-2-oxazolidinone precursor is obtained, the final step is the selective chlorination of the nitrogen atom. The N-H bond of the secondary amide within the oxazolidinone ring is susceptible to halogenation by electrophilic chlorine sources. A common and effective reagent for this transformation is tert-butyl hypochlorite (B82951) (t-BuOCl). acs.orgrsc.org

The reaction is typically performed by treating the oxazolidinone with t-butyl hypochlorite in a suitable organic solvent at controlled temperatures. This method is favored for its ability to deliver a "Cl+" equivalent that readily substitutes the proton on the nitrogen atom, leading to the formation of the N-Cl bond. The primary by-product of this reaction is the relatively benign tert-butanol. This direct halogenation is a standard and efficient method for producing N-halo heterocycles, including 3-Chloro-4,4-dimethyl-2-oxazolidinone.

Modern and Sustainable Synthetic Routes

Recent advancements in chemical synthesis have focused on improving the efficiency, selectivity, and environmental sustainability of producing oxazolidinone scaffolds. These modern approaches include the development of sophisticated catalytic systems, the integration of green chemistry principles, and the application of novel process technologies.

Catalytic Systems for Enhanced Selectivity and Yield

Modern synthetic routes increasingly rely on catalysts to achieve high yields and selectivity under milder reaction conditions. For oxazolidinone synthesis, various catalytic systems have been explored. Metal-based catalysts, such as those involving copper and palladium, have proven effective. For instance, copper(I)-based systems can catalyze the synthesis of oxazolidinones from propargylic amines and carbon dioxide. organic-chemistry.org Palladium-catalyzed N-arylation has also been used to functionalize the nitrogen of pre-formed oxazolidinone rings, demonstrating the utility of metal catalysts in derivatization. organic-chemistry.org

Organocatalysis has emerged as a powerful, metal-free alternative. Chiral organocatalysts can be used to produce enantioenriched oxazolidinones, which are valuable in pharmaceutical applications. organic-chemistry.org Furthermore, simple organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to effectively promote the cyclization of propargylic amines with CO₂. organic-chemistry.org

Table 2: Examples of Modern Catalytic Systems for Oxazolidinone Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Benefit |

|---|---|---|---|

| Copper | Cu(I)/TBD | Cyclization with CO₂ | Mild conditions, high yield |

| Palladium | Pd(OAc)₂ | N-Arylation | Functionalization |

| Organocatalyst | Chiral Organoselenium | Enantioselective Oxyamination | High enantioselectivity |

Green Chemistry Principles in Synthesis Design

Green chemistry principles aim to reduce the environmental impact of chemical processes. In oxazolidinone synthesis, a significant advancement is the use of carbon dioxide (CO₂) as a C1 building block. This approach utilizes a greenhouse gas as a raw material, replacing more hazardous reagents like phosgene. organic-chemistry.org Silver-catalyzed reactions, for example, can efficiently incorporate CO₂ into propargylic amines to form oxazolidinones under mild conditions. organic-chemistry.org

Another green strategy is the use of alternative energy sources and reaction media. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of oxazolidinone derivatives. organic-chemistry.orgnih.gov The use of environmentally benign solvents, such as deep eutectic solvents (DES), which are often biodegradable and have low toxicity, is also a key area of research. These solvents can sometimes act as both the reaction medium and the catalyst.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of complex pharmaceutical compounds, including oxazolidinones like Linezolid, has been successfully demonstrated using multi-step continuous flow processes. researchgate.net This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The integration of reaction and purification steps in a continuous sequence minimizes manual handling and waste generation, representing a major step towards more efficient and automated chemical manufacturing. researchgate.net

Stereoselective Synthesis of Enantiopure this compound

The principles of stereoselective synthesis are of paramount importance in modern organic chemistry, particularly for the preparation of chiral molecules with specific biological activities. However, in the case of this compound, the discussion of enantiopure synthesis requires careful consideration of its molecular structure.

The core structure of this compound features a five-membered ring. The carbon atom at the 4-position (C4) is substituted with two methyl groups. According to the Cahn-Ingold-Prelog priority rules, a carbon atom must be attached to four different substituent groups to be considered a chiral center or stereocenter. Since the C4 atom in this molecule is bonded to two identical methyl groups, it is achiral. Consequently, the synthesis of enantiopure forms of this compound with respect to the C4 position is not applicable.

While stereoselective syntheses are extensively reported for other oxazolidinone derivatives that possess chirality at the C4 and/or C5 positions, the synthetic focus for this compound lies in achieving high yields and purity of the desired constitutional isomer rather than controlling stereochemistry at the C4 position.

Optimization of Reaction Parameters and Process Efficiency

The efficient synthesis of this compound hinges on the optimization of a two-stage process: the formation of the 4,4-dimethyl-2-oxazolidinone precursor and its subsequent N-chlorination.

The precursor, 4,4-dimethyl-2-oxazolidinone, can be synthesized from 2-amino-2-methyl-1-propanol and a suitable carbonyl source, such as urea. The optimization of this step involves controlling temperature and reaction time to maximize yield and minimize by-product formation.

The N-chlorination of the 4,4-dimethyl-2-oxazolidinone precursor is a critical step where reaction parameters significantly influence the process efficiency and product purity. A variety of chlorinating agents can be employed for the N-chlorination of amides and related compounds. The choice of reagent, solvent, temperature, and reaction time are key parameters to be optimized.

Key Optimization Parameters for N-Chlorination:

Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are crucial. Common reagents include N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and calcium hypochlorite. The selection of the agent can affect the reaction rate and the profile of impurities.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. A range of aprotic solvents are typically employed.

Temperature: N-chlorination reactions are often exothermic. Controlling the temperature is essential to prevent side reactions and ensure the stability of the product. Reactions are frequently conducted at or below room temperature.

Reaction Time: Monitoring the reaction progress is necessary to determine the optimal time for achieving high conversion while minimizing the degradation of the product.

The table below summarizes typical conditions that could be adapted and optimized for the N-chlorination of 4,4-dimethyl-2-oxazolidinone, based on literature for analogous compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) | Calcium Hypochlorite on Alumina |

| Solvent | Acetonitrile (B52724) | Dichloromethane | Dichloromethane |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1-4 hours | 0.5-2 hours | 1-3 hours |

| Catalyst/Additive | None | None | Moist Alumina |

This table presents generalized conditions based on known N-chlorination reactions and would require specific optimization for the synthesis of this compound.

Process efficiency is further enhanced by considering factors such as the atom economy of the chosen synthetic route, the ease of product isolation and purification, and the cost and safety of the reagents and solvents employed.

Analytical Validation of Synthetic Products for Research Purposes

The analytical validation of synthetically prepared this compound is essential to confirm its identity, purity, and structural integrity for research applications. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl protons at the C4 position and the methylene (B1212753) protons of the oxazolidinone ring. The ¹³C NMR spectrum would provide evidence for the carbonyl carbon, the quaternary carbon at C4, the methylene carbon at C5, and the methyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching of the oxazolidinone ring would be a key diagnostic feature.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed to separate the product from any unreacted starting materials or by-products. The purity is determined by the relative peak area of the main product. Specific HPLC conditions for the analysis of this compound have been reported, utilizing a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification by analyzing its fragmentation pattern.

The table below outlines typical analytical methods and parameters for the validation of this compound.

| Analytical Technique | Parameter | Typical Value/Condition |

| ¹H NMR | Solvent | CDCl₃ or DMSO-d₆ |

| Chemical Shifts (δ) | Expected signals for methyl and methylene protons | |

| ¹³C NMR | Solvent | CDCl₃ or DMSO-d₆ |

| Chemical Shifts (δ) | Expected signals for carbonyl, quaternary, methylene, and methyl carbons | |

| IR Spectroscopy | Sample Preparation | KBr pellet or thin film |

| Key Absorption (cm⁻¹) | ~1750-1780 cm⁻¹ (C=O stretch of the oxazolidinone) | |

| HPLC | Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., H₃PO₄ or HCOOH) sielc.com | |

| Detection | UV or Mass Spectrometry (MS) | |

| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI) or other suitable methods |

| m/z | Confirmation of the molecular ion peak |

This table provides a general framework for the analytical validation of this compound. Specific values would be determined from experimental data.

Chemical Reactivity and Transformative Chemistry of 3 Chloro 4,4 Dimethyl 2 Oxazolidinone

Nucleophilic Substitution Reactions Involving the N-Chloro Moiety

The N-chloro bond in 3-chloro-4,4-dimethyl-2-oxazolidinone is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion and the formation of a new N-nucleophile bond. This reactivity is analogous to that of other N-chloroamides and imides, which are known to react with a range of nucleophilic species. organic-chemistry.org The general mechanism involves the nucleophile attacking the electrophilic chlorine atom.

Scope and Limitations with Various Nucleophiles

The scope of nucleophiles that can react with N-chloro compounds is broad. While specific studies on this compound are not extensively documented in publicly available literature, analogies can be drawn from related N-chloro compounds like N-chlorosuccinimide (NCS) and N-chloro-N-methylacetamide. acs.org These compounds are known to react with various nucleophiles, including amines, thiols, and phosphorus compounds. For instance, N-chlorosuccinimide is a well-known source of electrophilic chlorine and reacts with a variety of nucleophiles. organic-chemistry.orgwikipedia.org

The reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) to form diorganyl selenide compounds demonstrates the susceptibility of a C-Cl bond adjacent to an amide nitrogen to nucleophilic attack, a reaction pathway that could be analogous for the N-Cl bond in this compound. ekb.eg

The reactivity of the nucleophile plays a crucial role. Stronger nucleophiles will generally react more readily. However, highly basic nucleophiles might also induce side reactions, such as elimination or decomposition of the starting material or product. The steric hindrance around the nucleophilic center and the substrate can also limit the reaction.

Regioselectivity and Stereoselectivity of Substitutions

Regioselectivity: In the case of this compound, nucleophilic attack is expected to occur exclusively at the chlorine atom of the N-chloro moiety, as it is the most electrophilic site.

Stereoselectivity: The stereochemistry of the oxazolidinone ring, particularly the chiral center at C4 (if it were not for the two methyl groups), can influence the approach of the nucleophile and potentially lead to diastereoselectivity in the products, especially in cases where the nucleophile itself is chiral. The 4,4-dimethyl substitution in the target molecule simplifies this aspect as there is no chiral center at this position. However, the principles of stereoselective synthesis using chiral oxazolidinones as auxiliaries are well-established. bioorg.orgnih.govorgsyn.org These auxiliaries control the stereochemical outcome of reactions at substituents attached to the nitrogen atom. orgsyn.org While these examples typically involve reactions of N-acyl oxazolidinones, the underlying principles of steric shielding by the substituents on the oxazolidinone ring would similarly apply to reactions at the N-chloro group, potentially influencing the approach of a bulky nucleophile.

Free Radical Reactions and Pathways

The N-Cl bond in this compound can undergo homolytic cleavage, typically initiated by heat or light, to generate a nitrogen-centered radical, specifically an acylamino radical. nih.gov These radicals are versatile intermediates that can participate in a variety of transformations.

Addition to Unsaturated Systems

The acylamino radical generated from this compound can add to unsaturated systems like alkenes and alkynes. This type of reaction, known as a free-radical addition, typically follows an anti-Markovnikov regioselectivity, where the radical adds to the less substituted carbon of the double or triple bond, leading to the formation of a more stable carbon-centered radical intermediate. wikipedia.orgpharmaguideline.comlibretexts.org

The mechanism involves three main steps: initiation, propagation, and termination. wikipedia.org

Initiation: Homolytic cleavage of the N-Cl bond to form the acylamino radical.

Propagation: The acylamino radical adds to the unsaturated system, creating a new carbon-centered radical. This radical can then abstract a chlorine atom from another molecule of this compound, propagating the chain and forming the addition product.

Termination: Combination of two radical species to form a non-radical product.

A study on the free-radical addition of N-chlorosuccinimide to but-2-yne provides a mechanistic framework for such reactions. vaia.com The addition of acyl radicals, generated from aldehydes, to alkenes is also a well-established transformation that proceeds via a radical mechanism. youtube.com

Generation and Reactivity of Acylamino Radicals

As mentioned, the primary pathway for free radical reactions of this compound is through the formation of the 4,4-dimethyl-2-oxazolidinon-3-yl radical, an acylamino radical. These radicals are nucleophilic in nature and can be generated under various conditions. nih.gov

The reactivity of acylamino radicals is diverse. Besides addition to unsaturated systems, they can participate in intramolecular reactions, such as cyclizations. nih.govacs.org For instance, if the oxazolidinone were substituted with an appropriately positioned unsaturated bond, the generated acylamino radical could cyclize to form a new ring system. The regioselectivity of these cyclizations is often governed by Baldwin's rules.

Ring-Opening and Ring-Expansion Reactions of the Oxazolidinone Core

The 2-oxazolidinone (B127357) ring is generally a stable heterocyclic system. However, under certain conditions, it can undergo ring-opening reactions. The stability of the ring can be influenced by the substituents on the ring and the reaction conditions. nih.govrsc.orgresearchgate.net

Studies on the hydrolysis of oxazolidines have shown that they can be cleaved under both acidic and basic conditions. nih.govwikipedia.org The rate of hydrolysis is dependent on the pH and the nature of the substituents on the ring. nih.govnih.gov For instance, electron-withdrawing groups on a 2-phenyl substituted oxazolidine (B1195125) were found to accelerate hydrolysis. nih.gov The 4,4-dimethyl substitution in the target compound likely imparts a degree of steric hindrance that could influence the rate of ring-opening.

Electrophilic Reactions and Functionalization of the Ring System

The reactivity of this compound is significantly influenced by the presence of the electrophilic chlorine atom attached to the nitrogen. This N-Cl bond is the primary site of reactivity in electrophilic reactions, where the compound serves as a chlorine-transfer agent. Its reactivity is analogous to other widely used N-chloro reagents like N-chlorosuccinimide (NCS). researchgate.netnih.govorganic-chemistry.org These reagents are employed for the chlorination of various organic substrates, including deactivated aromatic compounds, through electrophilic substitution. organic-chemistry.orgvaia.com The gem-dimethyl group at the C4 position provides steric bulk and enhances the stability of the molecule.

Beyond the electrophilic nature of the chlorine atom, the oxazolidinone ring itself can be a target for functionalization, although such reactions often proceed from the parent N-H or N-acylated oxazolidinone rather than the N-chloro derivative directly. The core heterocyclic structure is a key component in numerous pharmaceuticals, which has driven extensive research into its modification. acs.org Functionalization can occur at several positions:

N-Acylation: The nitrogen atom of a parent oxazolidinone can be readily acylated, a common step in the synthesis of chiral auxiliaries. kaust.edu.sa

C5-Position: The methylene (B1212753) group at the C5 position can be functionalized, often starting from derivatives prepared from amino acids.

C4-Position: While the 4,4-dimethyl substitution in the target compound precludes direct functionalization at C4, other oxazolidinones can be modified at this position, for instance, through Michael addition reactions to 4-methylene-2-oxazolidinones. researchgate.net

In the context of this compound, its primary role in electrophilic reactions is as a source of "Cl+". It can be used to chlorinate activated and deactivated aromatic rings, often in the presence of an acid catalyst. organic-chemistry.orgjalsnet.com For example, N-halosuccinimides are effectively activated by strong acids like trifluoromethanesulfonic acid for the halogenation of deactivated aromatic systems. organic-chemistry.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for forming new bonds, and the oxazolidinone scaffold can participate in or direct such transformations.

Cross-Coupling Reactions at the Halogenated Position

The N-Cl bond in this compound presents a unique handle for cross-coupling reactions, distinct from the more common C-X bond couplings. libretexts.org While palladium-catalyzed C-N cross-coupling reactions are well-established for synthesizing aryl amines from aryl halides, acs.orgrsc.orgnih.gov the use of N-chloroamides as the electrophilic partner is a more recent development.

Research has demonstrated that N-chloroamides can participate in nickel-catalyzed reductive C-N cross-coupling reactions with aryl halides. rsc.org This method allows for the direct synthesis of N-aryl amides and lactams under mild conditions with good functional group tolerance. rsc.org The proposed mechanism may involve the formation of an amidyl radical intermediate. rsc.org Although this specific reaction has not been reported with this compound, the precedent set by other N-chloroamides suggests its potential as a coupling partner. Such a transformation would provide a direct route to N-aryl-4,4-dimethyl-2-oxazolidinones.

Below is a representative table of a Nickel-catalyzed reductive C-N cross-coupling reaction between an aryl halide and an N-chloroamide, illustrating the potential of this methodology.

Table 1: Nickel-Catalyzed Reductive C-N Cross-Coupling Data based on a representative reaction from literature. rsc.org

| Aryl Halide | N-Chloroamide | Catalyst | Reductant | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | N-Chloro-2-pyrrolidinone | NiBr2·diglyme | Zn | DMA | 85 |

| 4-Chlorotoluene | N-Chloro-2-pyrrolidinone | NiBr2·diglyme | Zn | DMA | 78 |

| Methyl 4-iodobenzoate | N-Chloro-δ-valerolactam | NiBr2·diglyme | Zn | DMA | 91 |

| 3-Bromopyridine | N-Chloro-ε-caprolactam | NiBr2·diglyme | Zn | DMA | 72 |

Photochemical and Electrochemical Reactivity Studies

The N-Cl bond in this compound is susceptible to both photochemical and electrochemical cleavage, leading to reactive intermediates.

Photochemical Reactivity Upon irradiation with light, particularly UV or visible light, the N-Cl bond can undergo homolytic cleavage to generate a nitrogen-centered radical and a chlorine radical. nih.govacs.org This reactivity is well-documented for related N-chloro compounds like N-chlorosuccinimide (NCS). nih.govacs.org The generated nitrogen-centered radical is a key intermediate that can trigger subsequent reactions, such as intramolecular cyclizations. For example, photoinduced chloroamination of allenes proceeds via this pathway. nih.govacs.org It can be hypothesized that this compound would undergo a similar photodissociation, providing a photochemical route to the corresponding oxazolidinonyl radical. This radical could then be trapped in various ways to form new C-N or heteroatom-N bonds.

Electrochemical Reactivity Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules. libretexts.org The electrochemical reduction of N-chloro compounds has been studied, revealing information about their reduction potentials and the stability of the resulting intermediates. acs.org The reduction of an N-Cl bond typically occurs via a one-electron transfer to generate a radical anion, which then fragments to release a chloride ion and form a nitrogen-centered radical.

The table below presents typical electrochemical data for related chloro-compounds, illustrating the type of information gained from such studies.

Table 2: Electrochemical Data for Related Chloro-Compounds Illustrative data based on general knowledge from literature. acs.orgnih.gov

| Compound Type | Process | Peak Potential (V vs. ref) | Technique | Notes |

|---|---|---|---|---|

| Organic N-chloramine | Reduction | ~ +0.2 to -0.5 | Cyclic Voltammetry | Irreversible reduction of N-Cl bond |

| Aryl Chloride | Oxidation | > +1.5 | Cyclic Voltammetry | Oxidation of the aromatic ring/substituent |

| Chloride Ion (Cl⁻) | Oxidation | ~ +1.36 (standard) | Cyclic Voltammetry | Oxidation to Cl₂ |

Mechanistic Elucidation and Kinetic Studies

Determination of Reaction Pathways and Energy Profiles

The determination of reaction pathways involves mapping the sequence of elementary steps that transform reactants into products. This includes the identification of all intermediates and transition states. Energy profiles, often depicted as reaction coordinate diagrams, provide a quantitative representation of the energy changes that occur throughout a reaction. These profiles are crucial for understanding the thermodynamics and kinetics of a chemical process.

For N-chloro compounds, a key reaction pathway of interest is racemization, especially in chiral molecules. A study on atropisomeric N-chloroamides by Campbell et al. explored the pathway of racemization, which is the interconversion between two enantiomers. rsc.orgresearchgate.networktribe.comworktribe.com Their research indicated that the racemization is correlated with amide isomerization. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these pathways and calculate the associated energy barriers. rsc.orgresearchgate.networktribe.com

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. They correspond to local energy minima on the reaction energy diagram. masterorganicchemistry.com The identification and characterization of these intermediates are pivotal for confirming a proposed reaction mechanism.

Transition State Analysis and Reaction Coordinate Mapping

A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. wikipedia.orgyoutube.com It represents the point of maximum energy along the reaction coordinate and cannot be isolated. masterorganicchemistry.com The analysis of the transition state's structure and energy is fundamental to understanding how a reaction occurs.

Computational chemistry plays a crucial role in elucidating transition state structures. For the racemization of N-chloroamides, computational analysis suggested a "Clayden-type" correlated mechanism, where the rotation around the Ar-N bond is geared with the isomerization of the N-CO bond. worktribe.com The geometry of the transition state, including partial bond formation and breaking, can be modeled to understand the electronic and steric factors that govern the reaction rate. pearson.com

The following interactive data table provides calculated racemization half-lives and activation energies for a series of atropisomeric N-chloroamides, illustrating the influence of substituents on the energy barrier of the reaction.

| Compound | R¹ | R² | Half-life (t½) at 298 K | ΔG‡ (kJ mol⁻¹) (Experimental) | ΔG‡ (kJ mol⁻¹) (Calculated) |

| 2a | Me | iPr | 12 days | 103.5 | 104.7 |

| 2b | Me | tBu | 27 days | 105.4 | 106.3 |

| 2c | Me | Cy | 19 days | 104.6 | 105.5 |

| 2d | Me | Ph | 12 hours | 92.5 | 92.9 |

| 2e | Et | iPr | 15 days | 104.2 | 105.1 |

Data sourced from Campbell et al. rsc.orgresearchgate.networktribe.com

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. A significant KIE is typically observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

While specific KIE studies on 3-Chloro-4,4-dimethyl-2-oxazolidinone are not documented in the reviewed literature, this methodology would be highly applicable to understanding its reaction mechanisms. For example, in a reaction involving the cleavage of the N-Cl bond, one could compare the reaction rates of the normal compound with a compound labeled with a heavier chlorine isotope (³⁷Cl). A primary KIE would suggest that the N-Cl bond cleavage is part of the rate-determining step.

Computational Verification of Proposed Mechanisms

Computational chemistry has become an indispensable tool for verifying and refining proposed reaction mechanisms. Quantum mechanical methods, such as DFT, can be used to model the entire reaction pathway, including the structures and energies of reactants, products, intermediates, and transition states. rsc.orgresearchgate.networktribe.com

In the case of the atropisomeric N-chloroamides, computational studies were not only used to calculate the energy barriers for racemization but also to analyze the electronic properties of the molecules, such as bond orders and atomic charges, in both the ground and transition states. rsc.org These calculations provided strong evidence for the proposed mechanism involving correlated rotation about the Ar-N and N-CO bonds. worktribe.com Such computational approaches would be instrumental in predicting and understanding the reactivity of this compound.

Advanced Spectroscopic and Crystallographic Investigations for Research Insights

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 3-Chloro-4,4-dimethyl-2-oxazolidinone, one-dimensional (¹H and ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a complete picture of the atomic connectivity and chemical environment.

While specific multi-dimensional NMR studies on this exact compound are not prevalent in the literature, its structural elucidation can be inferred from standard NMR principles and data from related compounds. The ¹H NMR spectrum is expected to show two primary signals: a singlet for the two equivalent methyl groups (C(CH₃)₂) and a singlet for the methylene (B1212753) protons (-CH₂-) of the oxazolidinone ring. The ¹³C NMR spectrum would correspondingly show distinct signals for the carbonyl carbon (C=O), the quaternary carbon (C(CH₃)₂), the methylene carbon (-CH₂-), and the methyl carbons (-CH₃). The presence of the electronegative chlorine atom on the nitrogen is expected to deshield adjacent nuclei, causing a downfield shift in their NMR signals compared to the non-chlorinated parent compound.

Two-dimensional techniques would be invaluable for unambiguous assignment. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal longer-range couplings (2-3 bonds), such as from the methyl protons to the quaternary carbon and the adjacent methylene carbon, confirming the gem-dimethyl arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| Methylene Protons (-CH₂-) | ~4.2 | ~78 | Protons and carbon are adjacent to the ring oxygen, leading to a downfield shift. |

| Methyl Protons (-C(CH₃)₂) | ~1.4 | ~28 | Located on the quaternary carbon, typically appearing in the aliphatic region. |

| Quaternary Carbon (-C(CH₃)₂) | - | ~56 | Shielded carbon with no attached protons. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their environment, making them ideal for identifying functional groups and studying intermolecular forces. acs.org

For this compound, the most prominent feature in its FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1750-1780 cm⁻¹ region for oxazolidinones. The exact position of this band can provide clues about the electronic environment; the electronegative chlorine atom on the nitrogen likely increases the frequency compared to its non-halogenated analog. Other key vibrations include the C-N stretching, C-O stretching, and the characteristic bending modes of the gem-dimethyl group. The N-Cl stretching vibration is also an important diagnostic peak, though it may be weaker and appear in the fingerprint region.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman spectra, non-polar bonds often give stronger signals. This technique would be particularly useful for observing the C-C backbone and C-Cl stretching vibrations. In solid-state samples, shifts in vibrational frequencies between FTIR and Raman spectra can indicate different selection rules are active, providing information about crystal symmetry. Studies on related N-halamine compounds have successfully used FTIR to characterize the chemical structures and monitor their stability. acs.orgacs.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR/Raman) |

|---|---|---|

| C=O Stretch | 1750 - 1780 | Strong / Medium |

| CH₂ and CH₃ Stretches | 2850 - 3000 | Medium / Strong |

| C-O-C Asymmetric Stretch | 1100 - 1200 | Strong / Weak |

| C-N Stretch | 1200 - 1350 | Medium / Medium |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. For this compound (C₅H₈ClNO₂), HRMS would confirm its molecular formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The calculated monoisotopic mass is 149.0243 Da.

Mass spectrometry is also crucial for reaction monitoring and identifying byproducts or degradation products. researchgate.net In the synthesis of this compound, HRMS can track the disappearance of starting materials and the appearance of the N-chlorinated product in real-time.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide structural information. The fragmentation pattern of this compound would be influenced by the stability of the resulting fragments. Likely fragmentation pathways could include the loss of a chlorine radical (Cl•), cleavage of the oxazolidinone ring, or loss of a methyl group. These fragmentation patterns serve as a molecular fingerprint for positive identification.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈ClNO₂ |

| Nominal Mass | 149 Da |

| Monoisotopic Mass (Calculated) | 149.02431 Da |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique yields precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. While a published crystal structure for this compound was not identified, analysis of related oxazolidinone structures provides a strong basis for predicting its solid-state characteristics. researchgate.net

An X-ray diffraction study would unequivocally confirm the five-membered ring structure and the positions of the chloro and gem-dimethyl substituents. It would reveal the conformation of the oxazolidinone ring, which is typically a slightly puckered "envelope" or "twist" conformation. Furthermore, the analysis would detail the intermolecular interactions that govern the crystal packing. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O and C-H···Cl hydrogen bonds, as well as dipole-dipole interactions involving the carbonyl group and the N-Cl bond, would be expected to play a significant role in the solid-state assembly.

Table 4: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Confirms double bond character. |

| N-Cl Bond Length | ~1.70 Å | Provides insight into the N-Cl bond strength and reactivity. |

| C-N-C Angle | ~112° | Defines the geometry at the nitrogen atom. |

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively sensitive to chiral molecules—molecules that are non-superimposable on their mirror images. rsc.orgrsc.org

The applicability of these techniques is contingent on the molecule possessing a chiral center or another element of chirality. In the case of this compound, the molecule is achiral. It possesses a plane of symmetry that bisects the O-C=O and N-Cl bonds and passes between the two identical methyl groups. Due to this symmetry, the molecule cannot rotate plane-polarized light and will not produce a signal in either ECD or VCD experiments.

Therefore, chiroptical spectroscopy is not an applicable technique for determining the absolute configuration of this compound, as it does not exist as enantiomers. If one of the methyl groups at the C4 position were replaced with a different substituent, the resulting molecule would be chiral, and these techniques would then become essential tools for determining its absolute stereochemistry. digitellinc.com

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used tool in computational chemistry for studying the properties of heterocyclic compounds. crimsonpublishers.comchemrxiv.orgiau.ir DFT calculations can provide detailed information about the electronic and geometric properties of 3-Chloro-4,4-dimethyl-2-oxazolidinone.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For oxazolidinone derivatives, the HOMO and LUMO are typically distributed across the heterocyclic ring and its substituents. In the case of this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating dimethyl groups would influence the energies and distributions of these frontier orbitals. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely calculate these orbital energies and visualize their spatial distribution. mdpi.com While specific values for this compound are not published, studies on similar heterocyclic compounds show that such calculations are routine and provide reliable data. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound based on similar compounds

| Property | Estimated Value |

| HOMO Energy | ~ -7.0 to -6.5 eV |

| LUMO Energy | ~ -1.5 to -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 to 5.0 eV |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

The charge distribution within a molecule is fundamental to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. These maps use a color spectrum to indicate regions of negative and positive electrostatic potential, which correspond to areas that are attractive to electrophiles and nucleophiles, respectively. researchgate.net

For this compound, an MEP map would likely show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen and the chlorine atom, indicating their electrophilic character. The regions around the hydrogen atoms of the methyl groups would exhibit a positive potential (blue). Such maps are crucial for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

Ab Initio Methods for High-Accuracy Energetic Calculations

Ab initio methods are computational chemistry methods based on quantum chemistry. The term ab initio indicates that the calculation is from first principles, without the inclusion of experimental data. While DFT is itself a powerful method, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate energetic information, albeit at a higher computational cost. These methods are particularly useful for calculating precise reaction energies, activation barriers, and conformational energies. For a molecule like this compound, these high-accuracy calculations could be employed to resolve subtle differences in the stability of various conformers or to accurately model reaction pathways.

Conformational Analysis and Molecular Flexibility Studies

Computational methods can systematically explore the potential energy surface of this compound to identify its low-energy conformations. The presence of the two methyl groups at the C4 position significantly restricts the conformational freedom of the ring compared to an unsubstituted oxazolidinone. Theoretical calculations can quantify the energy barriers between different conformers, providing insight into the molecule's flexibility at different temperatures. nih.gov

Prediction of Reactivity and Selectivity via Computational Metrics

Computational chemistry offers a suite of metrics derived from electronic structure calculations to predict the reactivity and selectivity of a molecule. rsc.org For this compound, the N-chloro bond is a key reactive site. The stability and reactivity of this bond are critical for its chemical behavior.

Table 2: Key Computational Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron-donating/accepting ability. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

Molecular Dynamics Simulations in Non-Biological Solvents or Environments

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.govrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time.

For this compound, MD simulations in various non-biological solvents (e.g., water, organic solvents) can reveal important information about its solvation structure and dynamics. nih.govethz.ch These simulations can show how solvent molecules arrange around the solute and how this solvation shell fluctuates. This is crucial for understanding its solubility, stability, and reactivity in different chemical environments. For instance, MD simulations could be used to study the stability of the N-chloro bond in protic versus aprotic solvents or to understand how the molecule diffuses and orients itself in solution. acs.org

Applications in Organic Synthesis and Materials Science Research Non Biological

Role as a Chiral Auxiliary in Asymmetric Synthesis

Oxazolidinones are renowned for their application as chiral auxiliaries, a strategy that allows for the control of stereochemistry during chemical reactions. wikipedia.orgsigmaaldrich.com These auxiliaries, which are themselves chiral, are temporarily incorporated into a substrate molecule to direct the formation of a specific stereoisomer. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring, such as those at the 4 and 5 positions, influences the trajectory of incoming reagents, leading to high diastereoselectivity in reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and recycled. sigmaaldrich.com

Despite the widespread use of other oxazolidinone derivatives, such as those popularized by David A. Evans, specific and detailed research findings on the application of 3-Chloro-4,4-dimethyl-2-oxazolidinone as a chiral auxiliary in the asymmetric synthesis of non-biological target molecules are not extensively documented in publicly available literature. The inherent chirality of the 4- and 5-positions is crucial for stereochemical control, and the gem-dimethyl substitution at the C-4 position of this specific compound would result in an achiral auxiliary, thus limiting its direct application in asymmetric synthesis where a chiral director is required.

Intermediate in the Synthesis of Complex Organic Molecules (non-pharmaceutical target)

Precursor for Novel Reagents, Ligands, or Catalysts

The reactivity of the N-chloro bond in N-chloroamines and N-chloroamides makes them valuable precursors for various reagents. These compounds can act as sources of electrophilic chlorine or as radical initiators. However, a thorough review of the available literature did not yield specific examples of this compound being used as a precursor for the synthesis of novel non-biological reagents, ligands, or catalysts.

Incorporation into Polymeric Structures or Advanced Functional Materials

The oxazolidinone moiety can be incorporated into polymer backbones or as pendant groups, potentially imparting unique properties to the resulting materials. Research has been conducted on the radical copolymerization of a related compound, 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx), where the oxazolidinone ring serves as a protected form of a vicinal amino alcohol. rsc.org This suggests that oxazolidinone derivatives can be valuable monomers in the synthesis of functional polymers. rsc.org However, specific studies detailing the incorporation of this compound into polymeric structures or other advanced functional materials for non-biological applications are not prominently featured in the reviewed scientific literature.

Development of New Synthetic Methodologies Utilizing this compound

One area where the utility of this compound, also referred to as N-Chloro-4,4-dimethyl-2-oxazolidinone (NCDMO), has been specifically documented is in the development of new synthetic methodologies involving free radical reactions. Research has shown that NCDMO can undergo a free radical addition to organometallic compounds like allylstannane and allylsilane. oup.com In these reactions, the acylamino radical generated from NCDMO adds to the allyl moiety, resulting in the formation of 3-allyl-4,4-dimethyl-2-oxazolidinone. oup.com

Interestingly, it was noted that NCDMO does not react with ordinary olefins under similar conditions. oup.com This lack of reactivity is theorized to be due to the potential formation of an enamine adduct, which may inhibit the reaction progress. oup.com

Table 1: Free Radical Allylation of N-Chloro-4,4-dimethyl-2-oxazolidinone (NCDMO)

| Reactant 1 | Reactant 2 | Product | Reaction Type | Observation | Reference |

|---|---|---|---|---|---|

| This compound (NCDMO) | Allylstannane | 3-Allyl-4,4-dimethyl-2-oxazolidinone | Free Radical Addition | Successful formation of the allylated product. | oup.com |

| This compound (NCDMO) | Allylsilane | 3-Allyl-4,4-dimethyl-2-oxazolidinone | Free Radical Addition | Successful formation of the allylated product. | oup.com |

| This compound (NCDMO) | Ordinary Olefin | No Reaction | Free Radical Addition | Reaction inhibited, possibly due to enamine formation. | oup.com |

Synthesis and Study of Derivatives and Analogues of 3 Chloro 4,4 Dimethyl 2 Oxazolidinone

Design Principles for Structural Modification and Functionalization

The structural modification of 3-Chloro-4,4-dimethyl-2-oxazolidinone and related N-aryl oxazolidinones is guided by principles aimed at fine-tuning their chemical properties. A primary focus of modification is the N-aryl group, as its electronic and steric properties significantly influence the reactivity of the entire molecule. Another key area for functionalization is the side chain at the 5-position of the oxazolidinone ring. For instance, in related oxazolidinone structures, replacing a benzene ring with a pyridine ring and introducing an oxygen atom into the side chain at the 5-position are strategies used to create new derivatives. nih.gov

The core oxazolidinone ring itself presents opportunities for modification. The stability of the N-halamine bond, which is crucial to the compound's chemical behavior, is heavily influenced by the substituents on the ring. The presence of two methyl groups at the 4-position, as in this compound, is a key structural feature responsible for the enhanced stability of the nitrogen-halogen bond. asm.org Design principles for new analogues often involve retaining this gem-dimethyl group to maintain stability while altering other parts of the molecule to modulate reactivity or introduce new functional groups. This allows for the development of compounds with tailored chemical characteristics.

Further design strategies involve the synthesis of derivatives with various functional groups to explore their potential in different chemical applications. For example, the creation of oxazolidinone-zinc(II) complexes has been explored to study their redox properties and other chemical behaviors. tandfonline.com The versatility of the oxazolidinone scaffold allows for the introduction of diverse substituents, leading to a wide range of derivatives with unique chemical profiles.

Synthetic Routes to Novel Analogues with Varied Substituents

A variety of synthetic routes are employed to produce novel analogues of this compound with diverse substituents. These methods provide access to a wide range of structures by modifying different positions on the oxazolidinone core.

One common and versatile method for synthesizing the core N-aryl-oxazolidinone ring involves the reaction of N-aryl-carbamates with enantiopure epichlorohydrin. arkat-usa.org This route is advantageous as it utilizes readily available and inexpensive starting materials and allows for the creation of chiral oxazolidinones. arkat-usa.org The reaction can be optimized by varying the base and solvent, with lithium hydroxide often being an effective base for this transformation. arkat-usa.org

Another established synthetic pathway involves the cyclization of an intermediate. For example, a common route to oxazolidinone derivatives involves the cyclization of a carbamate (B1207046) intermediate, which can be formed from an amine, with reagents like butylglycidyl ester in the presence of a strong base such as n-butyllithium (n-BuLi) at low temperatures. nih.gov Once the core oxazolidinone ring is formed, further modifications can be made. For instance, ester derivatives can be prepared by reacting the oxazolidinone intermediate with various acids, sulfonyl chlorides, and isocyanates to introduce a wide array of functional groups. nih.gov

Other synthetic strategies for forming the oxazolidinone ring include:

Reaction of propargylic amines with carbon dioxide: A silver-catalyzed reaction allows for the incorporation of CO2 into propargylic amines to yield oxazolidinone derivatives under mild conditions. organic-chemistry.org

Intramolecular hydroamidation: Amide alkenes can undergo intramolecular cyclization catalyzed by a phosphazene base to provide oxazolidinones, among other cyclic amides. organic-chemistry.org

From amino alcohols: A sequential process involving the intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides yields N-aryl oxazolidinones. organic-chemistry.org

These varied synthetic methodologies enable the targeted design and creation of a vast library of this compound analogues, each with unique substituents and potentially distinct chemical properties. nih.gov

Comparative Analysis of Reactivity and Stability of Derivatives

The stability and reactivity of this compound derivatives are significantly influenced by their structural features, particularly the substituents on the oxazolidinone ring. Studies comparing this compound with its analogues reveal clear trends in stability.

Research has shown that this compound is considerably more stable with respect to the loss of positive chlorine than analogues with fewer methyl groups, such as 3-chloro-4-methyl-2-oxazolidinone and 3-chloro-2-oxazolidinone, when stored in a buffered aqueous solution. researchgate.net The gem-dimethyl groups at the 4-position are credited with conferring this enhanced stability. asm.org This compound also demonstrates superior stability in water compared to other chloramine agents like N-chlorosuccinimide, especially in the presence of organic material. researchgate.net The total chlorine content of an aqueous solution of this compound remains constant for extended periods, while that of many other disinfectants declines markedly. researchgate.net

The nature of the halogen atom also plays a critical role in the reactivity of these compounds. The N-bromo analog of this compound is less stable than the N-chloro version due to the inherently weaker N-Br bond. asm.org However, this increased reactivity can be advantageous in certain applications. In disinfection studies, the combined N-bromamine (the N-bromo analogue itself) was found to be significantly more efficacious and required a much shorter contact time than the combined N-chloramine. asm.org

The table below summarizes the comparative stability of this compound and related compounds.

| Compound | Relative Stability (Aqueous Buffer) | Key Structural Feature | Reference |

|---|---|---|---|

| This compound | High | Gem-dimethyl group at C4 | researchgate.net |

| 3-Chloro-4-methyl-2-oxazolidinone | Moderate | Single methyl group at C4 | researchgate.net |

| 3-Chloro-2-oxazolidinone | Lower | No alkyl substitution at C4 | researchgate.net |

| N-Chlorosuccinimide | Lower | Five-membered imide ring | researchgate.net |

| N-Bromo-4,4-dimethyl-2-oxazolidinone | Lower than N-Chloro analog | N-Br bond (weaker than N-Cl) | asm.org |

Exploration of Structure-Reactivity Relationships in Related Compounds (focused on chemical, not biological, properties)

The relationship between the molecular structure of oxazolidinone derivatives and their chemical reactivity is governed by fundamental principles of organic chemistry, including stereochemistry, steric hindrance, and electronic effects. The stereochemistry of chiral centers within these molecules can significantly influence their chemical properties and interactions. nih.gov

In derivatives of this compound, the arrangement of substituents around the chiral centers can affect reaction rates and product distributions in subsequent chemical transformations. For example, the stereochemistry at the 5-position of the oxazolidinone ring is often crucial in asymmetric synthesis where oxazolidinones are used as chiral auxiliaries. The facial selectivity of reactions at adjacent centers is dictated by the steric bulk and orientation of the substituents on the oxazolidinone ring.

Steric hindrance, particularly from the gem-dimethyl groups at the 4-position, has a pronounced effect on the stability of the N-Cl bond in this compound. asm.org These bulky groups shield the nitrogen-halogen bond from external reagents, sterically hindering decomposition pathways and contributing to the compound's enhanced stability compared to its non-methylated or mono-methylated counterparts. researchgate.net This structure-stability relationship is a critical consideration in the design of new N-halamine compounds with desired shelf-life and controlled reactivity.

Impact of Halogen and Alkyl Group Variations on Chemical Behavior

Variations in the halogen and alkyl groups of this compound and its analogues have a direct and predictable impact on their chemical behavior, particularly their reactivity and physical properties.

Halogen Variation: Replacing the chlorine atom with other halogens, such as bromine, significantly alters the compound's reactivity. The carbon-halogen (C-X) bond strength decreases in the order C-F > C-Cl > C-Br > C-I. libretexts.org In the context of N-halamines, the nitrogen-halogen (N-X) bond strength follows a similar trend, with the N-Br bond being inherently weaker and more reactive than the N-Cl bond. asm.org This is demonstrated by the lower stability of the N-bromo derivative of 4,4-dimethyl-2-oxazolidinone compared to its N-chloro counterpart. asm.org This increased reactivity of the N-bromo analogue translates to faster chemical reactions, but also a shorter shelf-life. The choice of halogen is therefore a critical design element for tuning the desired level of chemical reactivity. nih.gov

Alkyl Group Variation: The number and size of alkyl groups on the oxazolidinone ring profoundly affect the molecule's stability and physical properties.

Stability: As previously noted, the presence of two methyl groups at the 4-position of this compound provides steric shielding to the N-Cl bond, enhancing its stability compared to analogues with one or no methyl groups at that position. asm.orgresearchgate.net This steric hindrance inhibits decomposition reactions, leading to a more robust compound.

Physical Properties: Alkyl groups influence physical properties such as boiling point and solubility. Increasing the size of the alkyl chain or the number of alkyl substituents generally leads to a higher boiling point due to increased molecular surface area and stronger London dispersion forces. libretexts.org Halogenation itself also increases the boiling point compared to the non-halogenated parent alkane due to increased molecular weight and the introduction of dipole-dipole interactions. libretexts.org

The following table summarizes the effects of these variations:

| Structural Variation | Effect on Chemical Behavior | Underlying Principle | Reference |

|---|---|---|---|

| Replacing Chlorine with Bromine | Increases chemical reactivity; decreases stability | The N-Br bond is weaker and longer than the N-Cl bond. | asm.org |

| Increasing Alkyl Substitution (e.g., gem-dimethyl group) | Increases stability of the N-halamine bond | Steric hindrance shields the reactive N-Cl bond. | asm.orgresearchgate.net |

| Increasing Alkyl Chain Length | Increases boiling point | Greater surface area leads to stronger London dispersion forces. | libretexts.org |

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The synthesis and modification of 3-Chloro-4,4-dimethyl-2-oxazolidinone can benefit significantly from the exploration of unconventional reaction pathways. These methods offer potential advantages over traditional synthetic routes, including improved efficiency, selectivity, and sustainability.

Future research could focus on the application of mechanochemistry, which uses mechanical force to induce chemical reactions, often in the absence of solvents. This approach could lead to a more environmentally friendly synthesis of the target compound. Another promising area is flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor. mdpi.com This technique allows for precise control over reaction parameters, leading to higher yields and purity.

The development of novel catalytic systems is also a key research direction. For instance, the use of deep eutectic solvents (DESs) as both the solvent and catalyst could provide an economical and environmentally gentle medium for the synthesis of the oxazolidinone core. rsc.org Research into photocatalysis, using light to drive chemical reactions, could also open up new pathways for the chlorination or functionalization of the oxazolidinone ring. Furthermore, biocatalysis, which employs enzymes for chemical transformations, offers a highly selective and efficient route for synthesis, potentially reducing the need for protecting groups. mdpi.comnih.gov

Development of Advanced In Situ Spectroscopic Monitoring Techniques

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound, the development and application of advanced in situ spectroscopic techniques are crucial. These methods allow for real-time monitoring of reaction progress, providing valuable data on reaction kinetics, intermediates, and byproducts. nih.gov

Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to track the evolution of functional groups throughout a reaction. nih.govresearchgate.net For example, in situ FTIR could monitor the formation of the oxazolidinone ring and the subsequent chlorination step. In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture at any given time. researchgate.netnih.gov

For more complex systems, synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) can offer element-specific information about the electronic structure and local coordination environment of atoms, which is particularly useful for studying catalytic mechanisms. researchgate.netnih.gov The integration of these spectroscopic methods with reaction modeling can provide a comprehensive picture of the reaction landscape.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. quora.com These technologies can be leveraged to accelerate the development of new and improved synthetic routes for this compound.

Sustainable and Resource-Efficient Synthesis Strategies

The principles of green chemistry provide a framework for developing more sustainable and resource-efficient methods for the synthesis of this compound. acs.orgmit.edu A key focus is on improving atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. acs.org

The use of renewable feedstocks, such as those derived from biomass, is a promising avenue for reducing the environmental impact of chemical synthesis. mit.edumdpi.com For instance, the synthesis of the oxazolidinone core could potentially start from bio-based amino alcohols. The choice of solvent is another critical factor, with a push towards using greener solvents like water, ethanol (B145695), or supercritical fluids, and minimizing the use of hazardous organic solvents. mdpi.comnih.gov

Applications in Emerging Fields of Chemical Research (Non-Biomedical)

While oxazolidinones are well-known for their biomedical applications, this compound and its derivatives have potential applications in various non-biomedical fields of chemical research. The presence of the N-Cl bond provides a source of electrophilic chlorine, making it a potentially useful reagent in organic synthesis.

One emerging area is in materials science, where the oxazolidinone ring can be incorporated into polymer backbones to create functional polymers with tailored properties. These polymers could find applications as advanced coatings, membranes, or in energy storage devices. The reactivity of the N-Cl bond could also be exploited for post-polymerization modification, allowing for the introduction of various functional groups.

Furthermore, N-chloro compounds are known for their biocidal properties, and immobilized N-chloro-sulfonamides have been developed for water disinfection. researchgate.netneliti.com This suggests that polymers or surfaces functionalized with this compound could be developed as antimicrobial materials for non-medical applications, such as in water treatment or as self-disinfecting surfaces. The unique electronic and steric properties of this molecule also make it an interesting building block for the synthesis of novel heterocyclic compounds with potential applications in agrochemicals or as ligands in catalysis.

Q & A

Q. What spectroscopic or computational techniques are utilized to study the interaction of this compound with bacterial enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.